4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide

Chemical Probe Selectivity High-Throughput Screening Target Engagement

4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide (CAS 708289-50-3) is a synthetic N-acyl-benzenesulfonamide derivative characterized by a 4-bromophenylsulfonyl core and a 3-methylphenoxyacetyl side chain. It is a member of the aryl sulfonamide class, which is widely explored in medicinal chemistry for enzyme inhibition.

Molecular Formula C15H14BrNO4S
Molecular Weight 384.2g/mol
CAS No. 708289-50-3
Cat. No. B385636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide
CAS708289-50-3
Molecular FormulaC15H14BrNO4S
Molecular Weight384.2g/mol
Structural Identifiers
SMILESCC1=CC(=CC=C1)OCC(=O)NS(=O)(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C15H14BrNO4S/c1-11-3-2-4-13(9-11)21-10-15(18)17-22(19,20)14-7-5-12(16)6-8-14/h2-9H,10H2,1H3,(H,17,18)
InChIKeyIAUGPTRYXDJNET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide (708289-50-3) is a Distinctive Sulfonamide Building Block for Targeted Library Synthesis


4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide (CAS 708289-50-3) is a synthetic N-acyl-benzenesulfonamide derivative characterized by a 4-bromophenylsulfonyl core and a 3-methylphenoxyacetyl side chain. It is a member of the aryl sulfonamide class, which is widely explored in medicinal chemistry for enzyme inhibition [1]. Unlike simpler sulfonamides, this compound incorporates a para-bromine substituent, which serves as a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions, and a meta-tolyloxy moiety that introduces controlled lipophilicity (XLogP3-AA = 3.4) [2]. It has been screened in over 60 PubChem bioassays, where its predominantly inactive profile suggests a low potential for nonspecific target engagement, a critical consideration for chemical probe development [3].

The Risk of Generic Substitution: Structural Nuances that Dictate 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide's Behavior


Arylsulfonamides are frequently treated as a homogeneous class, yet minor structural modifications can drastically alter biological activity, synthetic utility, and physicochemical properties. For 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide, the para-bromine substituent is not merely a placeholder; it enables specific Pd-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) that are inaccessible to chloro or methyl analogs [1]. Furthermore, the 3-methyl group on the phenoxy ring differentiates its steric and electronic profile from the unsubstituted phenoxy or 4-methyl variants, potentially altering target binding and metabolic stability [2]. The compound's broad inactivity across the PubChem screening panel (inactive in >95% of assays) provides a defined selectivity baseline that a generic sulfonamide cannot guarantee, making blind substitution risky for researchers requiring controlled biological responses [3].

Head-to-Head Quantitative Differentiation of 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide


Broad-Spectrum Selectivity: Inactivity in 95% of PubChem Bioassays

In a broad profiling panel of over 60 PubChem bioassays spanning kinases, GPCRs, phosphatases, and antimicrobial targets, 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide (PubChem CID 1034415) demonstrated an inactive outcome in all but a few confirmatory dose-response assays. This contrasts with the behavior of many unsubstituted or less elaborated sulfonamide scaffolds, which often show promiscuous activity at similar concentrations [1]. The compound's high inactivity rate (>95%) provides a clean selectivity baseline, making it a preferred scaffold for developing highly selective chemical probes where off-target liability must be minimized from the outset.

Chemical Probe Selectivity High-Throughput Screening Target Engagement

Synthetic Versatility: Para-Bromine as a Superior Cross-Coupling Handle vs. Chloro or Methyl Analogs

The para-bromine substituent on the phenylsulfonyl ring enables efficient Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig) with significantly higher reactivity than the corresponding chloro derivative. Literature data for analogous aryl bromides show typical oxidative addition rates with Pd(0) catalysts that are 10-100 times greater than those of aryl chlorides [1]. This direct reactivity comparison translates to higher synthetic yields and broader substrate scope for derivatization of the 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide scaffold, whereas the 4-chloro analog would require harsher conditions or specialized ligands, and the 4-methyl analog is entirely inert to cross-coupling.

Medicinal Chemistry C-C Coupling Late-Stage Functionalization

Controlled Lipophilicity: Meta-Methyl Substitution Provides a Calculated LogP Advantage

The compound's computed partition coefficient (XLogP3-AA = 3.4) places it within the optimal range for oral drug-likeness (Lipinski's Rule of Five: LogP ≤ 5). When compared to the unsubstituted phenoxy analog, the addition of a single meta-methyl group increases LogP by approximately +0.5 units (estimated from fragment contributions), providing enhanced membrane permeability potential without pushing the compound into excessive lipophilicity that could lead to poor solubility or off-target binding [1]. This is a calculated, moderate shift compared to adding larger alkyl or halogen substituents, offering a balanced lipophilic profile.

Drug-likeness Lipophilic Efficiency ADME Prediction

Molecular Complexity: A Balance of Functional Groups for Diverse Interactions

With a molecular weight of 384.2 g/mol, two hydrogen bond acceptors (sulfonamide oxygens), one hydrogen bond donor (sulfonamide NH), and five rotatable bonds, this compound presents a moderate level of molecular complexity that is ideal for fragment elaboration or as a central scaffold in combinatorial libraries. Compared to simpler sulfonamide building blocks like 4-bromobenzenesulfonamide (MW 236.1, XLogP3 = 0.8), the target compound offers significantly greater topological diversity and potential for specific binding interactions, while still being well below the MW 500 threshold recommended for lead-like compounds [1]. This balanced complexity reduces the synthetic burden of building up molecular weight from a minimal fragment while maintaining ample vectors for further optimization.

Scaffold Diversity Fragment-Based Drug Discovery Molecular Recognition

Optimal Application Scenarios for 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide Based on Evidence


Late-Stage Diversification in Kinase Inhibitor Lead Optimization

The para-bromine substituent makes this compound an ideal core scaffold for generating focused kinase inhibitor libraries via Suzuki coupling. Researchers can rapidly introduce aryl, heteroaryl, or alkenyl groups at the 4-position to explore interactions with the kinase hinge region or hydrophobic back pocket. The compound's pre-validated inactivity against a panel of 60+ targets reduces the risk of introducing off-target liabilities during SAR campaigns.

Development of Selective Alkaline Phosphatase Probes Requiring Low Basal Activity

Given the compound's absence of significant inhibition against PHOSPHO1 (PubChem AID 1565, inactive) and other phosphatases in screening, it can serve as a negative control scaffold for assay development. Its structural similarity to known TNAP inhibitors (al-Rashida et al., 2016) but apparent lack of potent activity makes it useful for establishing selectivity thresholds in phosphatase inhibitor discovery programs.

Fragment-to-Lead Chemistry with Built-in Elaboration Points

The compound's MW (~384 Da) positions it as a 'lead-like' starting point rather than a minimal fragment. It already incorporates a sulfonamide hydrogen-bonding motif, an ether oxygen, and a bromine leaving group. Medicinal chemistry teams can use it to bypass the initial fragment growing phase, focusing instead on optimizing potency and DMPK properties through substitution at the bromine and modification of the phenoxy ring.

Synthesis of PROTAC Linker-Payload Intermediates with Defined Exit Vectors

The combination of a para-bromine (for coupling to a targeting ligand) and a meta-methylphenoxy acetamide (offering a potential solvent-exposed region) makes this compound a candidate for PROTAC linker attachment. Its moderate LogP (3.4) and MW are consistent with properties desired for bifunctional degrader molecules, where both ends can be further functionalized without exceeding physicochemical limits.

Quote Request

Request a Quote for 4-bromo-N-[(3-methylphenoxy)acetyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.